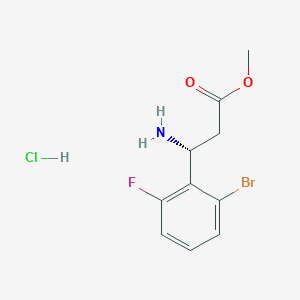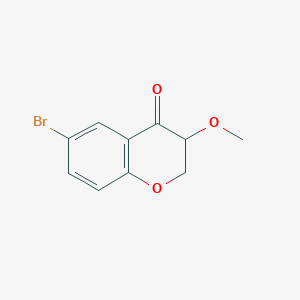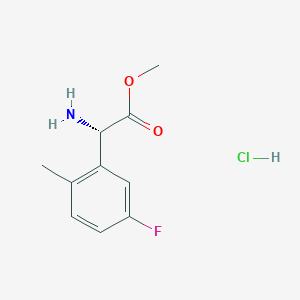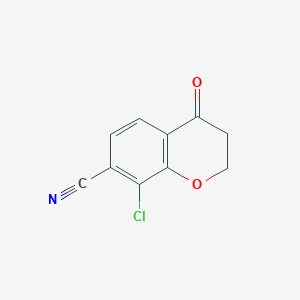
2-Chloro-3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of chlorine and fluorine atoms attached to a tetrahydro-1,6-naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine typically involves the chlorination and fluorination of a naphthyridine precursor. One common method involves the use of phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) for the chlorination step . The fluorination can be achieved using reagents such as hexafluoroacetylacetone in the presence of a catalyst like montmorillonite K10 .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis method where bromine and glacial acetic acid are reacted under controlled temperature conditions to obtain the desired product . This method is advantageous as it avoids the use of environmentally harmful oxidants and provides a high yield of the product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthyridine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different biological activities and applications.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and its ability to interact with histamine receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets. For example, it can interact with histamine H3 receptors, which are involved in various physiological processes . The compound may also inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine: Lacks the fluorine atom, which may affect its biological activity.
3-Fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine: Lacks the chlorine atom, which may influence its reactivity and applications.
Uniqueness
2-Chloro-3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine is unique due to the presence of both chlorine and fluorine atoms, which can enhance its reactivity and biological activity compared to similar compounds. The combination of these halogens can lead to unique interactions with molecular targets and pathways, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H8ClFN2 |
|---|---|
Molecular Weight |
186.61 g/mol |
IUPAC Name |
2-chloro-3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine |
InChI |
InChI=1S/C8H8ClFN2/c9-8-6(10)3-5-4-11-2-1-7(5)12-8/h3,11H,1-2,4H2 |
InChI Key |
CCBOIKKKPTZDBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=CC(=C(N=C21)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hcl](/img/structure/B13045370.png)
![5,6,7,8-Tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine](/img/structure/B13045374.png)



![(R)-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine](/img/structure/B13045394.png)
![Tert-Butyl2-Amino-7-Azaspiro[3.5]Nonane-7-Carboxylate Oxalate](/img/structure/B13045405.png)




![6'-Chlorospiro[cyclopropane-1,2'-inden]-1'(3'H)-one](/img/structure/B13045449.png)
